2-Ethoxy-3-fluorobenzaldehyde
Overview
Description
2-Ethoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the third position. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom
Major Products
Oxidation: 2-Ethoxy-3-fluorobenzoic acid.
Reduction: 2-Ethoxy-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-Ethoxy-3-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethoxy-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxybenzaldehyde
- 3-Fluorobenzaldehyde
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
2-Ethoxy-3-fluorobenzaldehyde is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs.
Biological Activity
2-Ethoxy-3-fluorobenzaldehyde (CAS Number: 1065470-20-3) is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
- Chemical Formula : C9H9FO2
- Molecular Weight : 168.17 g/mol
- Structure : The compound features an ethoxy group and a fluorine atom attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.
The biological activity of this compound primarily arises from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The presence of fluorine and ethoxy groups enhances the compound's reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical assays and drug discovery.
1. Enzyme Interaction Studies
Research indicates that this compound can be utilized to study enzyme interactions. It serves as a probe in biochemical assays to evaluate how modifications in chemical structure affect enzyme activity. The compound’s electrophilic nature allows it to interact with active sites of enzymes, potentially inhibiting their function or altering their kinetics .
2. Antimicrobial Activity
Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For instance, related fluorinated aldimines have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .
3. Pharmaceutical Development
The compound is being investigated for its role as an intermediate in the synthesis of bioactive molecules. Its derivatives may have therapeutic applications, particularly in the development of novel drugs targeting various diseases . The reactivity profile of this compound makes it suitable for modifications that could enhance pharmacological properties.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of several fluorinated benzaldehyde derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with some showing potency comparable to established antibiotics like kanamycin B .
Case Study 2: Enzyme Inhibition Studies
In another investigation, researchers synthesized a series of fluorinated aldehydes to assess their inhibitory effects on specific enzymes involved in bacterial metabolism. The findings revealed that certain derivatives of this compound effectively inhibited target enzymes, suggesting a mechanism by which they exert their antibacterial effects .
Data Summary
Property | Value |
---|---|
Chemical Formula | C9H9FO2 |
Molecular Weight | 168.17 g/mol |
Biological Activities | Enzyme inhibition, Antibacterial |
Potential Applications | Drug development, Biochemical assays |
Properties
IUPAC Name |
2-ethoxy-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQTDFIYLZRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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